molecular formula C10H13NO2 B12605141 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid CAS No. 646501-31-7

2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid

Cat. No.: B12605141
CAS No.: 646501-31-7
M. Wt: 179.22 g/mol
InChI Key: FZVGIFHQDIIVDE-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is an organic compound with a unique structure that includes a cyano group, a dimethyl group, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid involves its reactivity with various reagents. The cyano group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl N,N,N,N-tetraisopropylphosphorodiamidite
  • Ethyl 2-cyanoacrylate

Uniqueness

2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is unique due to its combination of a cyano group, a dimethyl group, and an alkyne. This combination provides a distinct reactivity profile that can be exploited in various synthetic applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

646501-31-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-cyanoethyl)-3,3-dimethylpent-4-ynoic acid

InChI

InChI=1S/C10H13NO2/c1-4-10(2,3)8(9(12)13)6-5-7-11/h1,8H,5-6H2,2-3H3,(H,12,13)

InChI Key

FZVGIFHQDIIVDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C(CCC#N)C(=O)O

Origin of Product

United States

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